N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N6OS and its molecular weight is 390.47. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are often used in drug design due to their ability to interact with various biological targets .
Biochemical pathways
Compounds with similar structures have been found to inhibit various enzymes, which could affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds .
Result of action
Similar compounds have been found to have diverse pharmacological activities .
Action environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biological Activity
N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a phenethyl group and a thioacetamide moiety linked to a triazolo-pyridazine scaffold. Its molecular formula is C18H18N5OS . The presence of the triazole and pyridazine rings is significant for its biological activity, as these heterocycles are often associated with various pharmacological effects.
Table 1: Structural Features
Component | Description |
---|---|
Phenethyl Group | Contributes to lipophilicity and receptor binding |
Triazolo-Pyridazine Scaffold | Implicated in various biological activities |
Thioacetamide Moiety | Potentially enhances bioactivity |
Anti-inflammatory Properties
Compounds containing thioacetamide moieties are often investigated for their anti-inflammatory effects. For example, studies have shown that similar derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may also possess anti-inflammatory properties .
Antimicrobial Activity
The antimicrobial potential of compounds with triazole and pyridazine structures has been documented extensively. These compounds often exhibit broad-spectrum activity against bacteria and fungi. In vitro studies suggest that modifications to the sulfur-containing moiety can enhance the antimicrobial efficacy of related compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:
- Substituents on the Pyridazine Ring : Variations can significantly affect receptor binding affinity and selectivity.
- Length of the Alkyl Chain : Modifying the length can influence solubility and permeability.
- Presence of Electron-Withdrawing Groups : These can enhance reactivity and biological potency.
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Substituent Variation | Alters binding affinity |
Alkyl Chain Length | Influences solubility and absorption |
Electron-Withdrawing Groups | Increases reactivity |
Study 1: Antitumor Efficacy
In a study evaluating a series of triazole derivatives similar to this compound, researchers reported IC50 values ranging from 20 µM to 50 µM against A549 lung cancer cells. The study highlighted that specific modifications to the triazole ring improved cytotoxicity significantly .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on a thioacetamide derivative demonstrated its ability to inhibit LPS-induced nitric oxide production in macrophages. The compound reduced inflammatory markers by up to 70%, indicating strong potential for therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-18(22-13-11-15-6-2-1-3-7-15)14-28-19-10-9-17-23-24-20(26(17)25-19)16-8-4-5-12-21-16/h1-10,12H,11,13-14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNRLHZGNBOKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.